NeuGc(a2-6)Gal(b)-O-Ph(4-OMe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is a complex glycan structure that plays a significant role in various biological processes. This compound is a sialylated glycan, which means it contains sialic acid residues. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The presence of sialic acid residues can influence the biological and immunological properties of the glycan.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The key steps in the synthesis are:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using protecting groups such as acetyl or benzyl groups to prevent unwanted reactions.
Glycosylation: The glycosylation reaction involves the formation of a glycosidic bond between the donor and acceptor monosaccharides. This is typically achieved using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a promoter like silver triflate or boron trifluoride etherate.
Deprotection: After the glycosylation reaction, the protecting groups are removed under specific conditions, such as hydrogenation or acidic hydrolysis, to yield the desired glycan structure.
Industrial Production Methods
Industrial production of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The use of recombinant glycosyltransferases and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) can undergo various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as periodate or permanganate.
Reduction: The glycan can be reduced to form alditols using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups of the glycan can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Periodate (NaIO4), permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alditols
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex glycans.
Biology: The compound is used to investigate the role of sialic acids in cell-cell interactions, immune responses, and pathogen recognition.
Medicine: NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is studied for its potential therapeutic applications, such as in the development of glycan-based vaccines and drugs targeting glycan-mediated pathways.
Industry: The compound is used in the production of glycosylated biopharmaceuticals, where the glycan profile can influence the efficacy and safety of the drug.
Wirkmechanismus
The mechanism of action of NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. The sialic acid residues can bind to these proteins, modulating various biological processes, including cell signaling, immune responses, and pathogen recognition. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the glycan-protein interactions.
Vergleich Mit ähnlichen Verbindungen
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) can be compared with other sialylated glycans, such as:
NeuAc(a2-6)Gal(b)-O-Ph(4-OMe): This compound contains N-acetylneuraminic acid (NeuAc) instead of N-glycolylneuraminic acid (NeuGc). The presence of NeuGc can influence the immunogenicity and biological activity of the glycan.
NeuGc(a2-3)Gal(b)-O-Ph(4-OMe): This compound has a different linkage (a2-3) between the sialic acid and galactose residues. The linkage type can affect the binding affinity and specificity of the glycan for its molecular targets.
NeuGc(a2-6)Gal(b)-O-Ph(4-NO2): This compound has a nitro group (NO2) instead of a methoxy group (OMe) on the phenyl ring. The substitution pattern on the phenyl ring can influence the chemical reactivity and biological properties of the glycan.
NeuGc(a2-6)Gal(b)-O-Ph(4-OMe) is unique due to its specific sialic acid residue (NeuGc), linkage type (a2-6), and substitution pattern (4-OMe), which collectively determine its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12-,13+,14+,16+,17+,18-,19-,20+,21+,22+,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQXPAOHAVZJRT-OUIOXYPCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.